5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide
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Overview
Description
5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide typically involves the condensation of 4-fluoro-3-nitroaniline with ethyl thiophene-3-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The nitro group may play a role in its biological activity, possibly through redox reactions or interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate: Similar structure but with an amino group instead of a carboxamide group.
5-ethyl-N-(4-chloro-3-nitrophenyl)thiophene-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom
Uniqueness
5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide is unique due to the presence of both a fluorine atom and a nitro group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-ethyl-N-(4-fluoro-3-nitrophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c1-2-10-5-8(7-20-10)13(17)15-9-3-4-11(14)12(6-9)16(18)19/h3-7H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTSWABLBUNFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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